(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2E)-5-benzyl-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3O2S/c1-2-10-21-17(22)16(12-14-7-4-3-5-8-14)24-18(21)20-19-13-15-9-6-11-23-15/h2-9,11,13,16H,1,10,12H2/b19-13+,20-18+ |
InChI Key |
FNZMMCQYVQMZBQ-CKYXZHFPSA-N |
Isomeric SMILES |
C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=CO2)CC3=CC=CC=C3 |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NN=CC2=CC=CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-FURALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 2-furaldehyde with 3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine under specific conditions . The reaction conditions and reagents used can vary, but common methods include the use of Lewis acids and other catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-FURALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-FURALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets and pathways. The thiazolidine ring in its structure is known to interact with biological molecules, potentially leading to various pharmacological effects . The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-FURALDEHYDE (3-ALLYL-5 (4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-FURALDEHYDE (3-ALLYL-5 (4-FLUOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
